9-(3,4-Dihydroxybutyl)adenine

Description

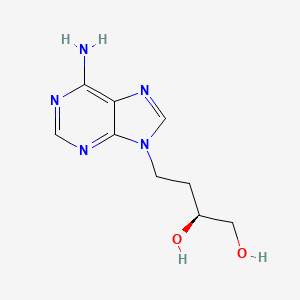

Structure

2D Structure

3D Structure

Properties

CAS No. |

69926-59-6 |

|---|---|

Molecular Formula |

C9H13N5O2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

(2S)-4-(6-aminopurin-9-yl)butane-1,2-diol |

InChI |

InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)2-1-6(16)3-15/h4-6,15-16H,1-3H2,(H2,10,11,12)/t6-/m0/s1 |

InChI Key |

SJTGBHCHRMNUPZ-LURJTMIESA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC[C@@H](CO)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCC(CO)O)N |

Synonyms |

9-(3,4-dihydroxybutyl)adenine 9-DHBAD |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification of 9 3,4 Dihydroxybutyl Adenine

Synthetic Pathways for the 9-(3,4-Dihydroxybutyl)adenine Monomer

The creation of the this compound monomer is a foundational step that dictates the viability of its subsequent use in oligonucleotide synthesis. The key challenges lie in controlling the stereochemistry of the diol moiety and appropriately protecting the hydroxyl groups to allow for selective chemical transformations.

Enantioselective Synthesis from Chiral Precursors

The biological activity of nucleoside analogues is often dependent on their stereochemistry. For this compound, particularly the (S)-enantiomer, enantioselective synthesis is crucial. nih.govnih.gov Such syntheses typically begin with a molecule that already possesses the desired chirality, known as a chiral precursor. This approach avoids the formation of a racemic mixture that would necessitate a difficult separation of enantiomers later in the synthetic route.

Methodologies for asymmetric synthesis can provide chiral building blocks bearing a stereocenter, which is essential for expanding the chemical utility of the scaffold. rsc.org The synthesis of specific enantiomers, such as (S)-9-(3,4-dihydroxybutyl)adenine, is achieved by starting from readily available chiral materials. nih.govnih.gov This strategy ensures that the final product has the correct absolute configuration at the stereogenic center of the dihydroxybutyl chain, a critical factor for its interaction with biological systems.

Incorporation of this compound into Oligonucleotide Structures

Once the monomer is synthesized and appropriately protected, it can be incorporated into growing oligonucleotide chains. This is typically accomplished using automated solid-phase synthesis, which relies on well-established chemistries like the phosphoramidite (B1245037) and H-phosphonate methods. nih.govnih.gov

Application of Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for modern, automated DNA and RNA synthesis due to its high efficiency and simplicity. twistbioscience.com To be used in this method, the protected this compound monomer is converted into a phosphoramidite building block. This involves reacting the free hydroxyl group (typically the primary 4'-OH) with a phosphitylating agent. The resulting phosphoramidite is a stable P(III) compound that can be activated for coupling. utupub.firesearchgate.net

The synthesis cycle on a solid support involves four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing chain.

Coupling: The activated phosphoramidite monomer couples with the deprotected 5'-hydroxyl group.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. twistbioscience.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. utupub.fi The incorporation of the this compound phosphoramidite follows this standard procedure, allowing for its placement at specific positions within the oligonucleotide. nih.govnih.goveurofinsus.com

Utilization of H-Phosphonate Chemistry

H-phosphonate chemistry offers an alternative route for forming the internucleotide linkage. genelink.com This method involves the condensation of a protected nucleoside 3'-H-phosphonate monoester with the 5'-hydroxyl group of the support-bound oligonucleotide. springernature.comumich.edu The resulting H-phosphonate diester linkage is stable to the conditions of the synthesis cycle, so oxidation to the final phosphodiester linkage is typically performed in a single step after the entire sequence has been assembled. genelink.com

The synthesis cycle using H-phosphonate chemistry is simpler, consisting of only two steps:

Deprotection: Removal of the 5'-DMT group.

Coupling: Condensation of the incoming nucleoside H-phosphonate monomer with the 5'-hydroxyl group, typically using an activating agent like pivaloyl chloride. umich.edu

This methodology has been successfully used to synthesize dimers and 13-mers containing (S)-9-(3,4-dihydroxybutyl)adenine. nih.govnih.gov It is particularly useful for creating modified backbones, such as phosphorothioates. springernature.com

| Chemistry | Key Intermediate | Linkage Formed during Coupling | Oxidation Step | Main Advantage |

| Phosphoramidite | Nucleoside Phosphoramidite (P(III)) | Phosphite Triester | Occurs in every cycle | High coupling efficiency (>99%). twistbioscience.com |

| H-Phosphonate | Nucleoside H-Phosphonate (P(III)) | H-Phosphonate Diester | Performed once at the end of synthesis | Simpler cycle; useful for backbone modifications. genelink.comumich.edu |

Solid-Phase Synthesis Methodologies for Modified Oligonucleotides

Solid-phase synthesis is the foundational technology that enables the routine construction of custom oligonucleotides. rsc.org The process begins with the first nucleoside attached to an insoluble solid support, typically controlled pore glass (CPG). oup.com The oligonucleotide chain is then elongated in a stepwise manner by repeating the synthesis cycle of deprotection, coupling, and other necessary reactions. utupub.fi

Because all reagents and byproducts are in the solution phase, they can be easily washed away after each step, while the growing oligonucleotide remains attached to the solid support. utupub.fi This dramatically simplifies the purification process. Once the synthesis is complete, the oligonucleotide is cleaved from the support, and all remaining protecting groups are removed in a final deprotection step. glenresearch.com Both phosphoramidite and H-phosphonate chemistries are fully integrated into automated solid-phase synthesis protocols, allowing for the efficient and precise incorporation of modified monomers like this compound into defined sequences. nih.govnih.govmdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are primarily focused on two main areas: modification of the acyclic side chain and alterations to the adenine (B156593) purine (B94841) core. These synthetic efforts aim to produce novel compounds with potentially enhanced biological activities.

Modifications of the Acyclic Side Chain

The acyclic side chain of this compound is a key target for structural modification. One notable application of such modifications is in the synthesis of oligodeoxynucleotides, where (S)-9-(3,4-dihydroxybutyl)adenine has been incorporated as a nucleoside substitute. nih.govnih.gov This incorporation is facilitated by converting the dihydroxybutyl moiety into reactive intermediates suitable for standard DNA synthesis protocols.

The primary hydroxyl group of the side chain is typically protected, and the secondary hydroxyl group is then activated for coupling reactions. This is commonly achieved through the use of phosphoramidite and H-phosphonate chemistries, which are standard methods in solid-phase oligonucleotide synthesis. nih.govnih.gov

Table 1: Key Moieties for Acyclic Side Chain Modification

| Moiety | Purpose | Chemical Approach |

|---|---|---|

| Phosphoramidite | Enables automated solid-phase synthesis of oligonucleotides. | Reaction of the protected nucleoside analogue with a phosphitylating agent. |

These chemical modifications allow for the systematic incorporation of the acyclic nucleoside analogue into DNA strands, enabling the study of its effects on the enzymatic stability and base-pairing properties of the resulting oligomers. nih.govnih.gov

Alterations to the Adenine Purine Core (e.g., 9-substituted 8-oxoadenines, 9-arylpurines)

Alterations to the adenine purine core of this compound represent another important avenue of synthetic modification. The introduction of substituents at various positions of the purine ring can significantly impact the biological properties of the resulting analogues.

9-substituted 8-oxoadenines:

The synthesis of 9-substituted 8-oxoadenines can be approached through several synthetic routes. One common strategy involves the N-9 alkylation of an 8-substituted adenine derivative. For instance, 8-bromoadenine (B57524) can be alkylated with a suitable acyclic side chain precursor, followed by hydrolysis to yield the 8-oxoadenine analogue.

Another approach involves the direct oxidation of a 9-substituted adenine. However, the oxidation of adenine to 8-oxoadenine is generally less efficient compared to the oxidation of guanine (B1146940) due to its higher redox potential. nih.gov The formation of 7,8-dihydro-8-oxoadenine (8-oxoA) has been observed upon exposure to gamma-radiation and in cellular DNA. nih.gov The synthesis of 8-oxoA phosphoramidite for incorporation into oligonucleotides has been achieved through the conversion of 8-bromo-2'-deoxyadenosine. nih.gov

9-arylpurines:

The synthesis of 9-arylpurines can be achieved through metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura reaction of a 9-substituted-6-halopurine with an arylboronic acid in the presence of a palladium catalyst is a versatile method for creating a carbon-carbon bond at the 6-position of the purine ring. While not directly forming a 9-arylpurine from a pre-existing 9-substituted adenine, this methodology is crucial for synthesizing purine derivatives with aryl substituents, which can then be N-9 alkylated to produce the desired acyclic nucleoside analogues. avcr.cz

Comparative Analysis with Related Acyclic Guanosine (B1672433) Analogues (e.g., buciclovir)

A comparative analysis of this compound with its guanosine analogue, buciclovir (B1194680) ((R)-9-(3,4-dihydroxybutyl)guanine), provides valuable insights into the influence of the purine base on the properties of these acyclic nucleosides.

Chemical Structure and Synthesis: Both this compound and buciclovir share the same acyclic side chain but differ in the attached purine base (adenine versus guanine). The synthesis of these compounds often involves the alkylation of the respective purine base with a suitably protected precursor of the 3,4-dihydroxybutyl side chain.

Biological Activity: Buciclovir is known for its antiviral activity, particularly against herpes simplex virus (HSV). nih.gov Its mechanism of action involves phosphorylation by viral thymidine (B127349) kinase to its triphosphate form, which then inhibits viral DNA polymerase. nih.gov The adenine analogue, this compound, has been studied less extensively for its antiviral properties. However, studies on related acyclic guanosine analogues of buciclovir, such as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG), have shown comparable or even superior anti-HSV-1 activity in some cell types. nih.gov

Table 2: Comparison of Buciclovir and Related Acyclic Guanosine Analogues

| Compound | Purine Base | Key Structural Feature | Relative Anti-HSV-1 Activity (in vitro) |

|---|---|---|---|

| Buciclovir (BCV) | Guanine | (R)-3,4-dihydroxybutyl side chain | Baseline |

| 3HM-HBG | Guanine | 4-hydroxy-3-(hydroxymethyl)butyl side chain | > BCV in most cell types |

| (+/-)2HM-HBG | Guanine | (RS)-4-hydroxy-2-(hydroxymethyl)butyl side chain | > BCV in most cell types |

| 2EN-HBG | Guanine | cis-4-hydroxy-2-butenyl side chain | < BCV in most cell types |

Data compiled from a study on new antiherpesvirus guanosine analogs related to buciclovir. nih.gov

The cytotoxic effects of these guanosine analogues have also been evaluated, with buciclovir showing greater cytotoxicity than its analogues 3HM-HBG and (+/-)2HM-HBG in the studied cell lines. nih.gov The differences in efficacy in vivo among these compounds are partly attributed to variations in their pharmacokinetic properties, such as plasma clearance and half-life. nih.gov The investigation of this compound and its analogues in similar comparative studies would be crucial to fully understand the role of the adenine base in the biological activity of this class of compounds.

Biophysical and Biochemical Characterization in Nucleic Acid Research

Influence on Oligonucleotide Hybridization Properties

The ability of a modified oligonucleotide to bind to its target sequence is fundamental for its function. The incorporation of 9-(3,4-dihydroxybutyl)adenine, an acyclic nucleoside analog, impacts the stability and interactions of the resulting nucleic acid duplexes.

Assessment of Duplex Stability (Melting Temperature Studies)

The thermal stability of a nucleic acid duplex, often quantified by its melting temperature (Tm), is a critical parameter for its use in various applications. The introduction of flexible, acyclic nucleosides like (S)-9-(3,4-dihydroxybutyl)adenine into an oligonucleotide sequence generally leads to a decrease in duplex stability. oup.comcsic.es

Research has shown that replacing a natural deoxyadenosine (B7792050) with (S)-9-(3,4-dihydroxybutyl)adenine in a 13-mer oligonucleotide results in a relatively small decrease in the melting temperature. For instance, a modified 13-mer duplex showed a Tm of 29°C, compared to 32°C for the corresponding natural duplex. oup.com This suggests that while the modification introduces some flexibility that can destabilize the duplex, the resulting oligonucleotides can still possess sufficient hybridization properties for use in applications like antisense technology. oup.com The decrease in stability is a known phenomenon when incorporating acyclic nucleosides. csic.es

The position and number of these acyclic modifications are crucial. A 13-mer with a single (S)-9-(3,4-dihydroxybutyl)adenine at both the 3' and 5' ends retained good duplex stability. However, adding a second acyclic nucleoside at each end further decreased the duplex formation capability. oup.com

Table 1: Melting Temperatures (Tm) of Modified Oligonucleotides

| Oligonucleotide Sequence | Modification | Tm (°C) | Reference |

|---|---|---|---|

| 5'-d(CGC AAT TCG CGC)-3' | Natural Duplex | 32 | oup.com |

| 5'-d(CGC A*AT TCG CGC)-3' | Single internal (S)-9-(3,4-dihydroxybutyl)adenine | 29 | oup.com |

Effects on Base-Pairing Interactions

The integrity of Watson-Crick base pairing is essential for the specific recognition of target nucleic acid sequences. While the acyclic nature of this compound introduces flexibility, the adenine (B156593) base is still available to form hydrogen bonds with its complementary base, thymine. oup.comrsc.org

The modest decrease in melting temperature observed in oligonucleotides containing this modification suggests that the base-pairing interactions, while potentially weakened, are not completely disrupted. oup.com The molecule's flexibility might cause some distortion in the duplex structure, affecting the optimal geometry for hydrogen bonding. However, the ability to still form a stable duplex indicates that the adenine moiety can orient itself to engage in effective base pairing with thymine. oup.com

Impact on Enzymatic Processing of Modified Oligonucleotides

A major challenge for in vivo applications of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications, such as the incorporation of this compound, are explored to enhance the stability of these molecules. oup.comtandfonline.com

Evaluation of Nuclease Susceptibility

Oligonucleotides modified with (S)-9-(3,4-dihydroxybutyl)adenine have demonstrated increased resistance to degradation by various nucleases. oup.comtandfonline.com This enhanced stability is a key advantage for their potential use as therapeutic agents.

Studies have shown that dimers containing this acyclic nucleoside exhibit improved stability against hydrolysis by enzymes such as Nuclease S1, snake venom phosphodiesterase (SV PDE), and bovine spleen phosphodiesterase. tandfonline.com When incorporated into longer oligonucleotides (13-mers), the stabilizing effect is particularly notable when the modification is placed at the ends of the sequence. A 13-mer with a single (S)-9-(3,4-dihydroxybutyl)adenine at both the 3' and 5' ends showed increased stability against SV PDE, which is a 3'-exonuclease. oup.comnih.gov

Table 2: Nuclease Susceptibility of Modified Oligonucleotides

| Oligonucleotide | Modification | Nuclease | Relative Stability | Reference |

|---|---|---|---|---|

| ApA | Natural Dimer | Nuclease S1, SV PDE, Bovine Spleen Phosphodiesterase | Baseline | tandfonline.com |

| Dimer with (S)-9-(3,4-dihydroxybutyl)adenine | Acyclic Nucleoside | Nuclease S1, SV PDE, Bovine Spleen Phosphodiesterase | Improved | tandfonline.com |

| 13-mer | One acyclic nucleoside at 3' and 5' ends | SV PDE | Increased | oup.com |

Implications for Antisense Oligonucleotide Stability

The development of effective antisense oligonucleotides requires a balance between strong binding to the target mRNA and sufficient stability against cellular nucleases. oup.com The incorporation of (S)-9-(3,4-dihydroxybutyl)adenine is a strategy aimed at improving this stability. oup.comtandfonline.com

The enhanced nuclease resistance conferred by this modification makes it a promising candidate for the design of antisense constructs. oup.com By strategically placing these acyclic nucleosides, particularly at the termini, it is possible to protect the oligonucleotide from exonuclease degradation while maintaining adequate hybridization properties. oup.comnih.gov This increased stability can prolong the half-life of the antisense oligonucleotide in a biological environment, potentially increasing its therapeutic efficacy.

Interactions with Nucleic Acid-Modifying Enzymes

Beyond nucleases that degrade oligonucleotides, other enzymes interact with and modify nucleic acids. The presence of an acyclic modification like this compound can influence these interactions. While specific studies detailing the interaction of this particular compound with a wide range of nucleic acid-modifying enzymes such as polymerases, ligases, or kinases are not extensively available in the provided context, the structural alteration from the natural deoxyribose ring would likely affect the recognition and processing by such enzymes. researchgate.netsathyabama.ac.in Enzymes that recognize the sugar-phosphate backbone are sensitive to modifications in this region. The increased flexibility and altered stereochemistry of the butanediol (B1596017) linker compared to a rigid pentose (B10789219) sugar could hinder the binding and catalytic activity of enzymes that have evolved to act on natural DNA or RNA. researchgate.net

Principles of Phosphorylation by Kinases in Nucleoside Analogues

The process begins when the nucleoside analogue enters the cell, often via nucleoside transporters. mdpi.comnih.gov Inside the cell, it becomes a substrate for a nucleoside kinase, which transfers a phosphate (B84403) group from a donor like ATP to the analogue. This is followed by two subsequent phosphorylation events, catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs), to yield the biologically active nucleoside analogue triphosphate. mdpi.comresearchgate.net

The structural characteristics of a nucleoside analogue, particularly the conformation of its sugar or pseudo-sugar moiety, are paramount for recognition and phosphorylation by kinases. bibliotekanauki.plnih.gov Kinases exhibit distinct but often overlapping substrate specificities. ustc.edu.cn In human cells, four main deoxynucleoside kinases are involved in this salvage pathway: the cytosolic enzymes thymidine (B127349) kinase 1 (TK1) and deoxycytidine kinase (dCK), and the mitochondrial enzymes thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK). ustc.edu.cnnih.gov Some viruses, such as herpes simplex virus (HSV), encode their own thymidine kinase (viral TK), which often has a broader substrate specificity than human kinases. asm.orgexpasy.orgresearchgate.net This allows viral TK to preferentially phosphorylate certain nucleoside analogues, like acyclovir (B1169), which is a cornerstone of its selective antiviral action. expasy.orgvirology-online.com

Acyclic nucleoside analogues, such as this compound, lack a conventional ribose ring. For these compounds to be phosphorylated, the acyclic side chain must adopt a conformation that mimics a natural nucleoside, presenting a hydroxyl group in a position analogous to the 5'-hydroxyl of deoxyribose. mdpi.com In the case of this compound, the terminal 4-hydroxyl group on the butyl chain can serve as this 5'-hydroxyl mimic, making it a potential substrate for phosphorylation. The efficiency of this phosphorylation is a crucial factor for its potential biological activity. Acyclic nucleoside phosphonates, a related class of compounds, are designed to bypass this initial, often inefficient, phosphorylation step entirely. frontiersin.orgrutgers.eduportico.org

Mechanistic Studies on Viral DNA Polymerase Inhibition (Drawing insights from related guanosine (B1672433) analogues)

Following conversion to their active triphosphate form, nucleoside analogues inhibit viral replication by targeting the viral DNA polymerase. mdpi.comnih.gov This inhibition primarily occurs through two established mechanisms: competitive inhibition with the natural deoxynucleoside triphosphate (dNTP) substrate and termination of the growing DNA chain upon incorporation. pnas.orglibretexts.org

Competitive Inhibition: The nucleoside analogue triphosphate, being structurally similar to a natural dNTP, competes for binding to the active site of the viral DNA polymerase. pnas.orgasm.org The inhibitory potency is determined by the analogue's binding affinity (Ki) for the viral polymerase compared to that of the corresponding natural dNTP. A lower Ki value indicates stronger binding and more effective competition, thereby hindering the polymerase from utilizing the natural building blocks required for viral genome replication. asm.org For example, the triphosphates of the guanosine analogues acyclovir and penciclovir (B1679225) are known to be competitive inhibitors of herpesvirus DNA polymerase. asm.org

Chain Termination: Many nucleoside analogues, once incorporated into the viral DNA by the polymerase, halt further extension of the chain. libretexts.org This is because they lack the essential 3'-hydroxyl group that is required to form a phosphodiester bond with the next incoming nucleotide. libretexts.orgasm.org Acyclovir is a classic example of an "obligate chain terminator"; its acyclic side chain has no equivalent to the 3'-hydroxyl of a deoxyribose sugar, so its incorporation results in the absolute cessation of DNA elongation. pnas.orgasm.org

The compound this compound, as an acyclic nucleoside analogue, would be expected to function as a chain terminator. After its putative conversion to this compound triphosphate, it would be recognized by a viral DNA polymerase as an analogue of deoxyadenosine triphosphate (dATP). Upon incorporation into the growing DNA strand, the butyl side chain, which lacks a 3'-hydroxyl group, would prevent the addition of subsequent nucleotides, thus terminating viral DNA synthesis.

Insights from the guanosine analogue penciclovir show a nuanced mechanism. While penciclovir triphosphate does possess a 3'-hydroxyl group, its incorporation into DNA still effectively halts synthesis. virology-online.comasm.org It is not an obligate chain terminator but acts as a poor primer for further elongation, thus inhibiting the polymerase. asm.org This highlights that even subtle structural differences in the acyclic side chain can significantly influence the precise inhibitory mechanism. The selectivity of these analogues often stems from the viral DNA polymerase having a higher affinity for the analogue triphosphate than the host cell's DNA polymerases, leading to targeted antiviral activity. pnas.orgasm.org

Data Tables

Table 1: Comparative Inhibition of Herpes Simplex Virus (HSV) DNA Polymerases by Triphosphates of Acyclic Guanosine Analogues.

| Compound | Virus Type | Kᵢ (μM) | Natural Substrate | Reference |

| Penciclovir-TP | HSV-1 | 0.085 | dGTP | asm.org |

| Penciclovir-TP | HSV-2 | 0.058 | dGTP | asm.org |

| Acyclovir-TP | HSV-1 / HSV-2 | 0.07 | dGTP | asm.org |

This table presents the inhibitor constant (Kᵢ) values for the triphosphate (TP) forms of penciclovir and acyclovir against HSV DNA polymerases. A lower Kᵢ value signifies more potent competitive inhibition.

Cellular and Molecular Biological Investigations of 9 3,4 Dihydroxybutyl Adenine and Its Analogues

In Vitro Cellular Uptake and Intracellular Fate

The entry of nucleoside analogues into cells is a critical first step for their biological activity. While direct studies on the cellular uptake of 9-(3,4-Dihydroxybutyl)adenine are limited, the mechanisms can be inferred from studies of adenosine (B11128) and other adenosine analogues.

Exogenous adenosine is rapidly taken up by cells through specialized nucleoside transporters. nih.gov These transporters are broadly categorized into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). snmjournals.org ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent and transport nucleosides against their concentration gradient into the cell. snmjournals.org

Studies on adenosine monophosphate (AMP) uptake in human cancer cell lines, such as SKOV-3, SCC-15, and U251, have shown that AMP is first dephosphorylated to adenosine by ecto-5'-nucleotidase (CD73) before being transported into the cell by ENTs. snmjournals.org In other cell lines like U87, both ENT and CNT mechanisms appear to be involved in adenosine uptake. snmjournals.org The inhibitory effect of adenosine on glucuronidation in isolated rat hepatocytes is largely dependent on its cellular uptake, which can be blocked by transport inhibitors like nitrobenzylthioinosine. nih.gov

Once inside the cell, the fate of adenosine analogues is often phosphorylation to their mono-, di-, and triphosphate forms. This metabolic trapping is a key aspect of their mechanism of action. asm.orgnih.gov For instance, the guanine (B1146940) analogue, (R)-9-(3,4-dihydroxybutyl)guanine (buciclovir), accumulates in herpes simplex virus (HSV)-infected Vero cells as its triphosphate derivative (BCVTP). asm.orgnih.gov This accumulation is significantly higher in infected cells compared to uninfected cells, highlighting the selective activation of the drug. asm.orgnih.gov The resulting triphosphate is highly stable within the cell, with 80% of BCVTP remaining 17 hours after the removal of the extracellular drug. asm.org It is plausible that this compound follows a similar intracellular fate, being converted to its triphosphate form, which then acts as the active metabolite.

Effects on Purine (B94841) Metabolism Pathways

Acyclic nucleoside analogues can exert their effects by interacting with various enzymes involved in purine metabolism. This can lead to the depletion of natural nucleotide pools or the inhibition of key metabolic enzymes. mdpi.com

A primary mechanism of action for many antiviral nucleoside analogues is their selective phosphorylation by viral kinases. 9-(3,4-Dihydroxybutyl)guanine (B8802415) is selectively phosphorylated by herpes simplex virus thymidine (B127349) kinase (TK), for which it has a high affinity. nih.gov This initial phosphorylation to the monophosphate is a crucial step, as the compound is not a good substrate for cellular thymidine kinases. asm.org Subsequently, cellular guanylate kinase can further phosphorylate the monophosphate to the diphosphate (B83284). asm.org

Beyond activation, these analogues can influence other purine metabolic enzymes. For example, some adenosine analogues are known to interact with adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. scielo.brwjpls.orge-dmj.org The inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent inhibitor of ADA1. scielo.brwjpls.org While the direct interaction of this compound with ADA has not been extensively studied, its structural similarity to adenosine suggests it could be a substrate or inhibitor for this enzyme.

Furthermore, adenosine analogues can affect S-adenosyl-L-homocysteine (AdoHcy) hydrolase, another key enzyme in purine metabolism. Inactivation of this enzyme can be reversed by high levels of adenosine deaminase, a process that is inhibited by ADA inhibitors like deoxycoformycin and EHNA. bevital.no This highlights a complex interplay between different components of the purine metabolic pathways.

Modulation of DNA Synthesis in Cellular Models

The ultimate target for many antiviral nucleoside analogues is the inhibition of viral DNA synthesis. The triphosphate form of these analogues acts as a competitive inhibitor of the viral DNA polymerase.

The triphosphate of buciclovir (B1194680) (BCVTP) is a selective and competitive inhibitor with respect to deoxyguanosine triphosphate (dGTP) for the HSV-1 and HSV-2 DNA polymerases. asm.org Interestingly, studies have indicated that BCVTP may inhibit the viral DNA polymerase without being incorporated into the growing DNA chain. asm.org No incorporation of radiolabeled buciclovir monophosphate was detected in the DNA of HSV-infected cells. asm.org

Other acyclic nucleoside analogues, such as adenallene (B1665521) and cytallene, have also been shown to suppress viral DNA synthesis in HIV-infected cells. pnas.org The incorporation of (S)-9-(3,4-dihydroxybutyl)adenine into oligodeoxynucleotides has been shown to increase their stability against nuclease degradation, which is another way these modified nucleosides can modulate processes involving DNA.

Comparative Biological Activity in Various Cell Lines

The biological activity of this compound and its analogues has been evaluated in various cell lines, primarily focusing on their antiviral and cytotoxic effects.

An antiviral effect for 9-[(RS)- or 9-[(S)-3,4-dihydroxybutyl]adenine was observed at a concentration of 0.5-1 mM in primary rabbit kidney cells infected with vaccinia or vesicular stomatitis virus. nih.gov In comparison, the guanine analogue, buciclovir, shows potent anti-herpes activity. In cell culture, (RS)-9-(3,4-dihydroxybutyl)guanine inhibited the replication of different strains of HSV-1 and HSV-2 with 50% inhibitory concentrations (IC50) ranging from 4 to 18 µM. nih.gov The (R)-enantiomer of buciclovir was found to be more inhibitory than the (S)-enantiomer. nih.govnih.gov

The cytotoxic effects of these compounds have also been assessed in different cell lines. The table below summarizes the cytotoxic activity of some related compounds in various human cancer cell lines.

| Compound/Extract | Cell Line | IC50 (µg/mL) |

| Compound 9g | NCI-H522 (Lung Cancer) | 50.48 |

| NCI-H23 (Lung Cancer) | 51.45 | |

| Compound 9i | NCI-H522 (Lung Cancer) | 47.41 |

| NCI-H23 (Lung Cancer) | 45.22 | |

| Compound 9c | MDA-MB-453 (Breast Cancer) | 55.89 |

| MCF-7 (Breast Cancer) | 52.09 | |

| EtOAc-AP | T-24 (Bladder Cancer) | 25.28 |

| BC-3C (Bladder Cancer) | 21.33 | |

| Methanol (B129727) Extract of B. hochstetteri | MCF-7 (Breast Cancer) | 219.67 |

| A549 (Lung Cancer) | 144.30 |

Data sourced from references mdpi.commdpi.commdpi.com. Note: The compounds 9g, 9i, and 9c are bis-benzimidazole derivatives and are included for comparative cytotoxicity context. EtOAc-AP refers to the ethyl acetate (B1210297) extract of Geum urbanum aerial parts.

The data indicates that the cytotoxicity of compounds can vary significantly depending on the cell line. For instance, some novel bis-benzimidazole derivatives show cytotoxic activity against lung and breast cancer cell lines. mdpi.com Similarly, plant extracts have been shown to have varying levels of cytotoxicity against different cancer cell lines. mdpi.commdpi.com

Analytical and Methodological Approaches in Research

Spectroscopic Techniques for Structural Elucidation

UV Spectroscopy: Ultraviolet (UV) spectroscopy is utilized to observe the electronic transitions within the molecule. For adenine (B156593) and its derivatives, characteristic absorption maxima are observed. In one study, the UV spectrum of (S)-9-(3,4-O-isopropylidene-3,4-dihydroxybutyl)-N⁶-benzoyladenine in methanol (B129727) showed an absorption maximum (λmax) at 282 nm. oup.com The UV absorption of adenine itself in water is around 260 nm. rsc.org This technique is valuable for confirming the presence of the adenine chromophore. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy helps in identifying the functional groups present in a molecule by measuring the vibrations of bonds. spectroscopyonline.comlibretexts.org For adenine derivatives, characteristic peaks corresponding to N-H, C-N, and C=N bonds within the purine (B94841) ring, as well as O-H stretches from the dihydroxybutyl side chain, would be expected. nist.govresearchgate.netvscht.cz The presence of hydroxyl groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. numberanalytics.comnih.gov Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework. nih.gov In a study of (S)-9-(3,4-dihydroxybutyl)adenine, ¹H NMR in DMSO-d₆ + D₂O showed specific signals corresponding to the protons on the dihydroxybutyl chain and the adenine base. oup.com For instance, the protons at the H-1' position appeared as a triplet, while those at H-3' and H-4' appeared as a multiplet. oup.com The aromatic protons of the adenine ring also show distinct chemical shifts. oup.comnih.gov

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of 9-(3,4-Dihydroxybutyl)adenine from reaction mixtures and biological samples. lcms.czamericanpharmaceuticalreview.com

HPLC: High-Performance Liquid Chromatography (HPLC) is a primary method for both purifying and quantifying adenine derivatives. nih.gov Reversed-phase HPLC, often coupled with UV detection, allows for the separation of the target compound from impurities and starting materials. nih.gov The retention time of the compound under specific conditions (mobile phase composition, column type) serves as an identifier, while the peak area is proportional to its concentration, enabling quantification. nih.govthermofisher.com For instance, HPLC can be used to quantify adenine nucleotides in blood samples, demonstrating its utility for complex biological matrices. nih.gov

TLC: Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from other components can be visualized, often under UV light. This allows for a quick determination of whether a reaction is complete and provides a qualitative measure of purity.

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

To understand the biological activity of this compound, particularly its role as a potential enzyme inhibitor, various biochemical assays are employed.

A related compound, 9-(3,4-dihydroxybutyl)guanine (B8802415), has been shown to be a potent inhibitor of herpes simplex virus thymidine (B127349) kinase, with an inhibition constant (Ki) of 1.5 µM. nih.gov While specific kinetic data for the adenine analogue is less detailed in the provided context, the methods used to study such inhibitors are well-established.

Lineweaver-Burk and Dixon Plots: These graphical methods are used to determine the type of enzyme inhibition and to calculate key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). libretexts.orgmedschoolcoach.comwikipedia.orgpearson.com A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can distinguish between competitive, non-competitive, and uncompetitive inhibition based on the pattern of lines obtained at different inhibitor concentrations. libretexts.orgwikipedia.org Similarly, a Dixon plot (1/velocity versus inhibitor concentration) is used to determine the inhibition constant (Ki). researchgate.netresearchgate.net These analyses are crucial for characterizing the inhibitory potential of compounds like this compound against specific viral or cellular enzymes.

Cell-Based Assays for Studying Biological Effects

Cell-based assays are critical for evaluating the biological effects of a compound in a cellular context, such as its antiviral activity.

Plaque Formation Assays: This is a standard method to quantify the infectivity of lytic viruses. virologyresearchservices.comvirology.ws Cells are infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques, which are clear zones resulting from virus-induced cell death, is then measured. virologyresearchservices.commdpi.comusda.gov A reduction in the number or size of plaques indicates antiviral activity. mdpi.com For example, the antiviral activity of 9-(3,4-dihydroxybutyl)guanine was assessed by its ability to inhibit the replication of herpes simplex virus in cell culture, with 50% inhibition observed at concentrations between 4 to 18 µM. nih.gov

DNA Incorporation Assays: These assays measure the effect of a compound on DNA synthesis. Cells are typically incubated with the compound and a radiolabeled nucleoside (like [³H]thymidine). The amount of radioactivity incorporated into the cellular DNA is then quantified. A selective inhibition of viral DNA synthesis over host cell DNA synthesis is a desirable characteristic for an antiviral agent. nih.gov For instance, (RS)-9-(3,4-dihydroxybutyl)guanine was found to selectively inhibit herpesvirus DNA synthesis in infected cells. nih.gov

Q & A

Q. How can researchers differentiate between off-target effects and sequence-specific activity in gene silencing experiments using modified ODNs?

- Methodological Approach : Design scrambled or mismatch-containing control ODNs. Use RNA-seq or microarray analysis to profile global gene expression changes. Validate hits via qRT-PCR and siRNA rescue experiments .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.